molecular formula C3H8Cl2OSi B154853 Methylethoxydichlorosilane CAS No. 1825-75-8

Methylethoxydichlorosilane

Cat. No. B154853
CAS RN: 1825-75-8
M. Wt: 159.08 g/mol
InChI Key: AXTPGQHJFRSSQJ-UHFFFAOYSA-N
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Description

Methylethoxydichlorosilane is a chemical compound with the molecular formula C3H8Cl2OSi . It contains a total of 14 bonds, including 6 non-H bonds and 2 rotatable bonds .


Molecular Structure Analysis

The molecular structure of Methylethoxydichlorosilane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .


Chemical Reactions Analysis

While specific chemical reactions involving Methylethoxydichlorosilane are not detailed in the available resources, it’s worth noting that similar compounds undergo various reactions. For instance, methoxyl and ethoxyl groups in lignin have been analyzed using a method based on headspace-isotope dilution (HS-ID) GC-MS .


Physical And Chemical Properties Analysis

Methylethoxydichlorosilane has a molecular weight of 159.08700 . Its boiling point is 127.1ºC at 760 mmHg . The compound contains total 14 bond(s); 6 non-H bond(s) and 2 rotatable bond(s) .

Scientific Research Applications

Vapor Pressure Measurement and Correlation

Methylethoxydichlorosilane's vapor pressure was determined at various pressures using an inclined ebulliometer. The findings were modeled using the Antoine equation, providing valuable data for understanding its physical properties (Dong, Wu, Yang, & Lai, 2010).

Impact on Electrical Properties of Nanocomposites

Surface treatment of silica nanoparticles with silane coupling agents, like methylethoxydichlorosilane, can significantly enhance the electrical properties of epoxy composites. This includes improvements in volume resistivity and dielectric strength (Huang, Zheng, Jiang, & Yin, 2010).

Synthesis of Amino Acid Methyl Esters

Methylethoxydichlorosilane aids in the efficient synthesis of amino acid methyl ester hydrochlorides, expanding its utility in organic chemistry and synthesis (Li & Sha, 2008).

Biofilm Formation Influence on Polyethylene

Modifications of polyethylene with organosilanes, including methylethoxydichlorosilane, influence bacterial cell attachment and biofilm formation. This has implications for medical and water industry applications (Kręgiel & Niedzielska, 2014).

Methyltriethoxysilane Preparation

Methylethoxydichlorosilane plays a role in the preparation of methyltriethoxysilane, a compound with high industrial relevance. Optimal reaction conditions for its production have been developed (Guo-qiao, 2013).

Epoxy Coating Enhancement

Methylethoxydichlorosilane is used in epoxy coatings for steel substrates to improve corrosion resistance and adhesion properties. This is due to its effective role as a nano-filler within sol-gel based silane coatings (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).

Ceramic Membranes Modification

Methylethoxydichlorosilane is utilized in making ceramic membranes hydrophobic, which is crucial for applications in membrane distillation, a process important in water treatment and purification (Hendren, Brant, & Wiesner, 2009).

Regioselective Acetylation of Carbohydrates

In carbohydrate chemistry, methylethoxydichlorosilane is involved in regioselective acetylation, demonstrating its versatility in organic synthesis (Zhou, Ramström, & Dong, 2012).

Contact Angles and Hydrophobicity Studies

Research on methylated quartz surfaces using methylethoxydichlorosilane helps understand hydrophobicity and contact angles, key in colloid science and surface chemistry (Brito e Abreu & Skinner, 2012).

Synthesis of Epoxide Telechelic Siloxanes

Methylethoxydichlorosilane is essential in synthesizing thermosetting polysiloxanes with various functional groups, showing its application in polymer chemistry (Chakraborty & Soucek, 2008).

Stationary Phase for HPLC

In high-performance liquid chromatography (HPLC), methylethoxydichlorosilane-modified silica particles are used as a stationary phase, indicating its role in analytical chemistry (Wang, Baker, Baker, & Colón, 2006).

Safety And Hazards

While specific safety data for Methylethoxydichlorosilane is not available, it’s important to handle similar compounds with care. For instance, Methyltrichlorosilane is highly flammable and toxic if inhaled . It causes severe skin burns and eye damage .

properties

IUPAC Name

dichloro-ethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8Cl2OSi/c1-3-6-7(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTPGQHJFRSSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylethoxydichlorosilane

CAS RN

1825-75-8
Record name Dichloroethoxymethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloroethoxymethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Dong, C Wu, X Yang, G Lai - Journal of Chemical & Engineering …, 2010 - ACS Publications
Pure methylethoxydichlorosilane was obtained by vacuum distillation and its vapor pressure determined at pressures from (11.325 to 101.266) kPa with an inclined ebulliometer. The …
Number of citations: 7 pubs.acs.org
R Okawara, G Minami, Z Oku - Bulletin of the Chemical Society of …, 1958 - journal.csj.jp
1) Methyl- and ethyl-ethoxydichlorosilane were hydrolyzed with considerable dropping rate using pyridine as an acid acceptor. 2) Methyl- and ethyl-ethoxycyclotrisiloxane have been …
Number of citations: 13 www.journal.csj.jp
D Seyferth - OFFICIAL FILE COPY, 1960 - apps.dtic.mil
… If the amount of methylethoxydichlorosilane in the system could be minimized, the other extraneous components would serve mainly as inert diluents in the syntheses. …
Number of citations: 2 apps.dtic.mil
KA Andrianov, GV Kotrelev, BD Lavrukhin… - Bulletin of the Academy …, 1967 - Springer
… The ammonolysis of methylethoxydichlorosilane leads to obtaining cyclic and linear products. Here methyldiethoxyaminosilane was not isolated, while the yield of the cyclic products …
Number of citations: 1 link.springer.com
MN Roy, G Ghosh, P Chakraborti - Journal of Chemical & …, 2010 - ACS Publications
Viscosity B-coefficients of lithium, sodium, and potassium bromide in (30, 60, and 90) % aqueous 1,3-dioxolane solutions have been determined at (298.15 and 308.15) K from density …
Number of citations: 5 pubs.acs.org
M Palczewska-Tulinska, P Oracz - Journal of Chemical & …, 2012 - ACS Publications
The saturated vapor pressures were measured for samples of mole fraction purity of 0.9998 of 2-ethoxyphenol over the temperature range (380.221 to 486.033) K by comparative …
Number of citations: 2 pubs.acs.org
Z Zeng, Z Yang, W Xue, X Li - Chinese Journal of Chemical Engineering, 2014 - Elsevier
The vapor pressures of n-butyl carbamate were measured in the temperature range from 372.37 K to 479.27 K and fitted with Antoine equation. The compressibility factor of the vapor …
Number of citations: 4 www.sciencedirect.com
YT Wu, ZQ Zhu, LH Mei - Journal of Chemical & Engineering Data, 1996 - ACS Publications
The interfacial tension of eight poly(ethylene glycol) (PEG) + salt aqueous two-phase systems, PEG + (NH 4 ) 2 SO 4 , PEG + K 2 HPO 4 , PEG + xK 2 HPO 4 + KH 2 PO 4 (x is the molar …
Number of citations: 54 pubs.acs.org
R Messina, C Holm, K Kremer - Langmuir, 2003 - ACS Publications
The adsorption of highly oppositely charged flexible polyelectrolytes on a charged sphere is investigated by means of Monte Carlo simulations in a fashion which resembles the layer-by…
Number of citations: 90 pubs.acs.org

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